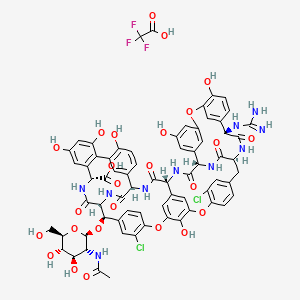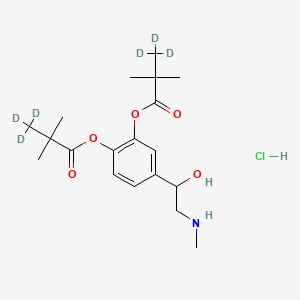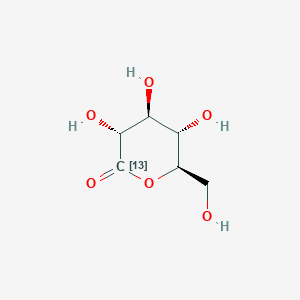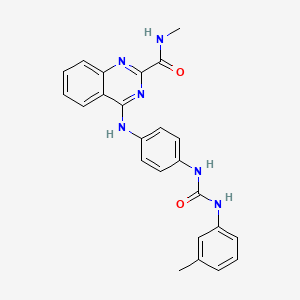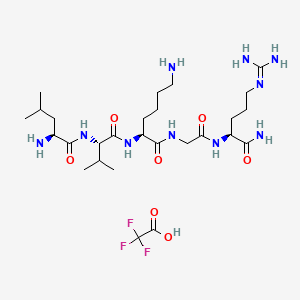
Ceftizoxime-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ceftizoxime-d3 is a deuterated form of ceftizoxime, a third-generation cephalosporin antibiotic. It is used primarily in scientific research to study the pharmacokinetics and metabolism of ceftizoxime. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions
Ceftizoxime-d3 is synthesized through a multi-step process starting from cephalosporin derivatives. The key steps involve the introduction of deuterium atoms into the ceftizoxime molecule. This is typically achieved by using deuterated reagents and solvents during the synthesis. The reaction conditions often include controlled temperatures and pH levels to ensure the stability of the deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as crystallization and chromatography to obtain high-purity this compound. The final product is then subjected to rigorous testing to ensure its isotopic purity and chemical stability.
化学反応の分析
Types of Reactions
Ceftizoxime-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various this compound derivatives, such as sulfoxides, sulfones, and substituted cephalosporins. These derivatives are often used in further research to study the structure-activity relationship of ceftizoxime.
科学的研究の応用
Ceftizoxime-d3 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry to study the pharmacokinetics of ceftizoxime.
Biology: Employed in metabolic studies to understand the biotransformation of ceftizoxime in biological systems.
Medicine: Helps in the development of new cephalosporin antibiotics by providing insights into the metabolism and excretion of ceftizoxime.
Industry: Used in quality control and validation of analytical methods for ceftizoxime and its derivatives.
作用機序
Ceftizoxime-d3, like ceftizoxime, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death. The deuterium atoms in this compound do not alter its mechanism of action but provide a means to trace and study the compound in various biological systems.
類似化合物との比較
Ceftizoxime-d3 is compared with other deuterated cephalosporins and non-deuterated ceftizoxime:
Ceftizoxime: The non-deuterated form, used widely in clinical settings for treating bacterial infections.
Cefotaxime-d3: Another deuterated cephalosporin used for similar research purposes.
Ceftriaxone-d3: A deuterated form of ceftriaxone, used in pharmacokinetic studies.
Uniqueness
This compound is unique due to its specific deuterium labeling, which allows for precise tracking and analysis in mass spectrometry. This makes it an invaluable tool in pharmacokinetic and metabolic studies, providing detailed insights into the behavior of ceftizoxime in biological systems.
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can better utilize this compound in various scientific fields, contributing to advancements in medicine and industry.
特性
分子式 |
C13H13N5O5S2 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-7-/t8-,11-/m1/s1/i1D3 |
InChIキー |
NNULBSISHYWZJU-SFIQILLKSA-N |
異性体SMILES |
[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)O |
正規SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)
![6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12412595.png)
![(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B12412598.png)
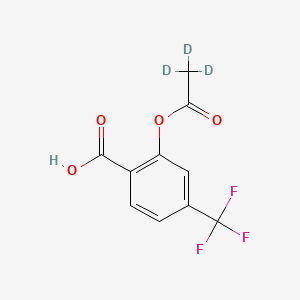
![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4](/img/structure/B12412611.png)

